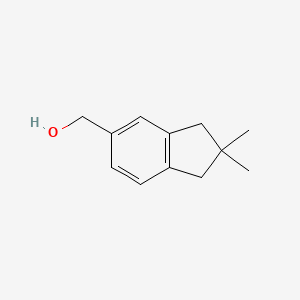
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol is an organic compound that belongs to the class of brominated alcohols. This compound is characterized by the presence of a bromine atom attached to a chiral carbon, which is also bonded to a hydroxyl group and a 4-ethoxyphenyl group. The compound’s stereochemistry is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol typically involves the bromination of a suitable precursor. One common method is the bromination of (1R)-1-(4-ethoxyphenyl)ethanol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-bromo-1-(4-ethoxyphenyl)ethanone.
Reduction: Formation of 1-(4-ethoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(4-ethoxyphenyl)ethanol or 2-thiocyanato-1-(4-ethoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-2-bromo-1-(4-ethoxyphenyl)ethanol depends on its specific interactions with molecular targets. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2-bromo-1-phenylethanol: Lacks the ethoxy group on the phenyl ring.
(1R)-2-chloro-1-(4-ethoxyphenyl)ethanol: Contains a chlorine atom instead of bromine.
(1R)-2-bromo-1-(4-methoxyphenyl)ethanol: Contains a methoxy group instead of an ethoxy group.
Uniqueness
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol is unique due to the presence of both the bromine atom and the ethoxy group on the phenyl ring
Eigenschaften
Molekularformel |
C10H13BrO2 |
|---|---|
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
(1R)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
SEQUGVYEBCEMLX-JTQLQIEISA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@H](CBr)O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13160500.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)
![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)





![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)




